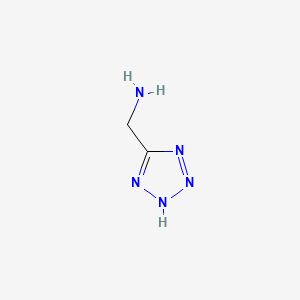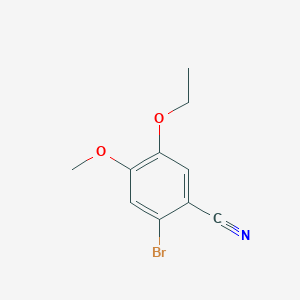
3,4-Dimethylphenylisocyanid
Übersicht
Beschreibung
3,4-Dimethylphenyl isocyanide is a chemical compound with the CAS Number 51163-27-0 . It is a colorless to yellow liquid and has a molecular weight of 147.17 .
Synthesis Analysis
Isocyanides are valuable compounds for organic synthesis . A continuous flow approach has been developed to enable the synthesis, purification, and in-line reaction of isocyanides . This approach has been used to convert almost all combinations of educts into their products .Molecular Structure Analysis
The molecular structure of 3,4-Dimethylphenyl isocyanide conforms to its infrared spectrum . The refractive index at 20 °C is between 1.534 - 1.538 .Chemical Reactions Analysis
Aromatic isocyanides can be harnessed as visible-light photocatalysts in the α-amino C(sp3) H functionalization . The reaction with aromatic isocyanides proceeds upon direct photoexcitation, while aliphatic isocyanides can form a photo-active electron donor acceptor complex with aromatic amines .Physical And Chemical Properties Analysis
3,4-Dimethylphenyl isocyanide is a colorless to yellow liquid . It has a refractive index at 20 °C of 1.534 - 1.538 . The density of this compound is 1.051 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Palladium-katalysierte Isocyanid-Insertionen
Isocyanide, darunter 3,4-Dimethylphenylisocyanid, sind seit langem als vielseitige chemische Reagenzien in der organischen Synthese bekannt . Sie haben sich als praktische und vielseitige C1-Bausteine erwiesen, deren inhärente N-Substitution die schnelle Einarbeitung von stickstoffhaltigen Fragmenten in eine Vielzahl von Produkten ermöglicht . Neuere Entwicklungen in der palladiumkatalysierten Isocyanid-Insertionsreaktion haben den Umfang und die Anwendbarkeit dieser imidoylativen Kreuzkupplungen deutlich erweitert .
Synthese von bicyclischen Systemen
Ausgehend von organischen Aziden kann die palladiumkatalysierte Übertragung von Nitrenen auf Isocyanid-Funktionalitäten erreicht werden . In einem kürzlich erschienenen Beispiel berichteten Sawant et al. über eine ligandenfreie, substratabhängige Synthese von bicyclischen Systemen aus bifunktionellen Arylazid-Substraten .
Grüne Chemie
Die Isocyanid-Funktionalität zeigt aufgrund ihrer Dichotomie zwischen Carbenoid- und Dreifachbindungscharakter eine ungewöhnliche Reaktivität in der organischen Chemie . Die Synthese einer breiten Palette von Isocyaniden mit mehreren funktionellen Gruppen ist langwierig, ineffizient und setzt den Chemiker gefährlichen Dämpfen aus . Es wurden jedoch neue Methoden entwickelt, um diese Probleme zu überwinden .
Heterocyclensynthesen
Isocyanide sind die Grundlage vieler Heterocyclensynthesen und verschiedener Mehrkomponentenreaktionen (IMCRs) . Die faszinierenden Aspekte der Isocyanidchemie wurden ausführlich rezensiert .
Pharmazeutisches Zwischenprodukt
This compound wird als pharmazeutisches Zwischenprodukt verwendet . Diese Anwendung ist entscheidend für die Entwicklung und Produktion verschiedener Medikamente.
Chirale Chromatographie-Stationärphasen
Obwohl diese Anwendung speziell für 3,5-Dimethylphenylisocyanid erwähnt wird , ist es plausibel, dass this compound ähnliche Anwendungen haben könnte. Es könnte möglicherweise verwendet werden, um mit Oligosacchariden und Cyclodextrinen für chirale Chromatographie-Stationärphasen zu verknüpfen .
Wirkmechanismus
Target of Action
3,4-Dimethylphenyl isocyanide is a complex compound with unique electronic properties Isocyanides are known to interact with various biological targets, including enzymes and receptors, due to their unique reactivity features .
Mode of Action
Isocyanides are known to exhibit a range of reactivities, including nucleophilic, electrophilic, and radical reactions . For instance, they can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile substitutes for a halogen at the benzylic position .
Biochemical Pathways
Isocyanides are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence a variety of biochemical pathways, potentially leading to diverse downstream effects.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
They also react with alcohols to form carbamates These reactions suggest that 3,4-Dimethylphenyl isocyanide could potentially interact with enzymes, proteins, and other biomolecules that contain amine or alcohol functional groups
Molecular Mechanism
Based on the known reactivity of isocyanides, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These possibilities are speculative and would need to be confirmed through detailed biochemical and molecular studies.
Eigenschaften
IUPAC Name |
4-isocyano-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-4-5-9(10-3)6-8(7)2/h4-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFGGXRZRGFBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+]#[C-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412333 | |
| Record name | 3,4-dimethylphenyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
602262-05-5 | |
| Record name | 4-Isocyano-1,2-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=602262-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-dimethylphenyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)


![1-[(4-Bromophenyl)methyl]indole](/img/structure/B1336000.png)





![[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol](/img/structure/B1336008.png)

